molecular formula C13H23NO B13063945 4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol

4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol

Cat. No.: B13063945
M. Wt: 209.33 g/mol
InChI Key: LPCHBQRKOCGOLQ-UHFFFAOYSA-N
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Description

4-({Bicyclo[221]hept-5-en-2-ylmethyl}amino)pentan-1-ol is an organic compound with the molecular formula C13H23NO It is a bicyclic amine derivative, characterized by the presence of a norbornene moiety attached to a pentanol chain via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol typically involves the reaction of norbornene derivatives with appropriate amines and alcohols. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides, which can be further transformed into the desired compound through aminolysis with benzylamine and benzylpiperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the specific reagents and conditions used .

Scientific Research Applications

4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A similar compound with a hydroxyl group instead of an amino group.

    Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: A related compound with an amino group but lacking the pentanol chain.

    Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: Another derivative with a triethoxysilane group.

Uniqueness

4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol is unique due to its combination of a norbornene moiety, an amino group, and a pentanol chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enylmethylamino)pentan-1-ol

InChI

InChI=1S/C13H23NO/c1-10(3-2-6-15)14-9-13-8-11-4-5-12(13)7-11/h4-5,10-15H,2-3,6-9H2,1H3

InChI Key

LPCHBQRKOCGOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1CC2CC1C=C2

Origin of Product

United States

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